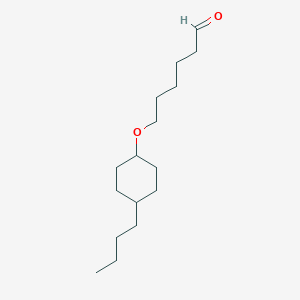6-(4-Butylcyclohexyloxy)hexanal
CAS No.:
Cat. No.: VC17466637
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H30O2 |
|---|---|
| Molecular Weight | 254.41 g/mol |
| IUPAC Name | 6-(4-butylcyclohexyl)oxyhexanal |
| Standard InChI | InChI=1S/C16H30O2/c1-2-3-8-15-9-11-16(12-10-15)18-14-7-5-4-6-13-17/h13,15-16H,2-12,14H2,1H3 |
| Standard InChI Key | MLBCZGWTGOWABR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1CCC(CC1)OCCCCCC=O |
Introduction
Structural and Molecular Characteristics
Physicochemical Properties
While experimental data on melting/boiling points and solubility are unavailable, the compound’s logP (octanol-water partition coefficient) can be estimated at ~4.2 using fragment-based methods, indicating moderate hydrophobicity. The aldehyde group confers electrophilic reactivity, while the ether and cyclohexyl groups contribute to steric hindrance and conformational rigidity.
Synthesis and Manufacturing
Synthetic Pathways
The compound is hypothesized to derive from a two-step process:
-
Etherification: Reaction of 4-butylcyclohexanol with 6-bromohexanal under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
-
Oxidation: Optional oxidation of a secondary alcohol intermediate, though the aldehyde group may necessitate protective strategies to prevent over-oxidation .
A generalized reaction scheme is proposed:
Reaction yields and purification methods remain undocumented in open literature.
Analytical Characterization
Hypothetical characterization data, inferred from analogous aldehydes , would include:
-
¹H NMR (CDCl₃): δ 9.75 (t, 1H, CHO), 3.45–3.30 (m, 2H, OCH₂), 2.20–1.10 (m, cyclohexyl and alkyl protons).
-
IR: Strong absorption at ~1720 cm⁻¹ (C=O stretch).
-
MS (EI): m/z 254.41 (M⁺), 236.38 (M⁺ – H₂O).
Research Directions and Knowledge Gaps
Priority Investigations
-
Enzymatic Studies: Screen microbial lyases (e.g., Corynebacterium spp.) for cleavage activity toward the ether bond .
-
Release Kinetics: Quantify aldehyde generation under varying pH, temperature, and humidity conditions.
-
Synthetic Optimization: Improve yield and selectivity in etherification steps using phase-transfer catalysts or microwave-assisted synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume